molecular formula C7H13NO3 B12872628 (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12872628
M. Wt: 159.18 g/mol
InChI Key: DNFNIHHMOVZOCZ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold, featured in numerous FDA-approved therapeutics and bioactive molecules due to its ability to efficiently explore three-dimensional pharmacophore space and influence the stereochemistry and physicochemical properties of drug candidates . This specific compound integrates two key functional handles—a hydroxymethyl group and a methyl carboxylate—onto the saturated pyrrolidine ring, making it a versatile chiral building block or intermediate for the stereoselective synthesis of more complex target molecules . Research applications for such substituted pyrrolidines are extensive. They serve as critical precursors in the development of drugs for a wide range of conditions. For instance, pyrrolidine-based structures are found in Alpelisib, a treatment for certain types of breast cancer; Captopril, an angiotensin-converting enzyme (ACE) inhibitor; and Eletriptan, a medication for migraines . The stereochemistry of the pyrrolidine ring is crucial, as the spatial orientation of substituents can lead to a different biological profile of drug candidates due to the enantioselective nature of protein targets . The presence of the hydroxymethyl group is a common feature in key intermediates, such as prolinol, which is used in the synthesis of drugs like Avanafil for erectile dysfunction and Elbasvir for the treatment of hepatitis C . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)8-3-2-6(4-8)5-9/h6,9H,2-5H2,1H3/t6-/m0/s1

InChI Key

DNFNIHHMOVZOCZ-LURJTMIESA-N

Isomeric SMILES

COC(=O)N1CC[C@@H](C1)CO

Canonical SMILES

COC(=O)N1CCC(C1)CO

Origin of Product

United States

Preparation Methods

Process Overview:

  • Starting from racemic 3,4-trans-disubstituted pyrrolidinone compounds, enzymatic hydrolysis selectively converts one enantiomer to the desired (S)-hydroxy compound.
  • The process typically uses commercially available lipases under mild conditions.
  • The reaction proceeds with high yield and enantioselectivity, producing (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate without chromatographic purification.
  • This method is scalable and cost-effective for industrial production.

Key Advantages:

  • High enantiomeric excess (often >95%)
  • Avoidance of chromatographic purification
  • Fewer chemical steps compared to traditional methods
  • Use of readily available starting materials
Step Description Conditions Outcome
(a) Enzyme-catalyzed hydrolysis of racemic pyrrolidinone Lipase, mild temperature, aqueous/organic solvent Selective hydrolysis to (S)-enantiomer
(b) Isolation of (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate Filtration, extraction High purity, high yield

This enzymatic approach is detailed in patent literature describing improved methods for preparing 3-hydroxy-4-hydroxymethylpyrrolidine compounds, highlighting its industrial relevance and efficiency.

Stereoselective Synthesis from Chiral Amines and Methyl Itaconate

Another synthetic route involves the reaction of methyl itaconate with chiral amines such as (S)-1-phenylethylamine to form optically pure pyrrolidine derivatives, which can be further transformed into (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Process Highlights:

  • Methyl itaconate reacts with (S)-1-phenylethylamine to form diastereomeric intermediates.
  • Diastereomers are separated by silica gel chromatography.
  • Subsequent reduction and functional group transformations yield the target compound.
  • This method allows precise control over stereochemistry through the use of chiral amines.
Intermediate Reaction Yield (%) Notes
Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-(S)-carboxylate Reaction with methyl itaconate High Diastereomeric mixture
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate Reduction and protection steps Moderate to high Purified by column chromatography

This approach is supported by detailed NMR and MS data confirming stereochemistry and purity.

Protection and Functional Group Manipulation Strategies

The preparation often involves protecting groups such as tert-butyl esters to stabilize intermediates and facilitate selective reactions. For example, (S)-3-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a common intermediate.

Typical Steps:

  • Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) group.
  • Introduction of hydroxymethyl functionality via selective reduction or substitution.
  • Final deprotection and methyl esterification to yield (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Compound Role Typical Conditions Physical Data
(S)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Protected intermediate Boc protection, mild base Brown liquid, bp 285-289°C, density 1.084 g/cm³

Summary Table of Preparation Methods

Method Starting Materials Key Steps Yield & Purity Advantages References
Enzymatic resolution Racemic 3,4-disubstituted pyrrolidinone Lipase-catalyzed hydrolysis High yield, >95% ee No chromatography, scalable
Chiral amine condensation Methyl itaconate + (S)-1-phenylethylamine Diastereomer separation, reduction Moderate to high yield Precise stereocontrol
Protection strategy Pyrrolidine derivatives Boc protection, esterification High purity Stability of intermediates

Research Findings and Industrial Implications

  • The enzymatic method represents a significant advancement by reducing process complexity and cost, making it suitable for large-scale pharmaceutical manufacturing.
  • The use of chiral amines and diastereomeric separation remains valuable for research-scale synthesis where stereochemical purity is critical.
  • Protection strategies ensure the stability of intermediates and facilitate multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that enhance the pharmacological properties of drug candidates. For instance, it has been employed in the development of compounds that act on neurotransmitter systems, showing promise in treating conditions such as depression and anxiety disorders .

Biochemical Research

Understanding Biological Processes

In biochemical research, this compound is used to study enzyme activity and protein interactions. It aids researchers in elucidating molecular mechanisms underlying various biological processes. For example, studies have demonstrated its role in modulating enzyme pathways related to metabolic disorders .

Organic Synthesis

Versatile Building Block

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating complex molecules with specific desired properties. This versatility is crucial for chemists aiming to design new compounds for research or industrial applications. The synthesis methods include traditional approaches as well as modern techniques such as microwave-assisted synthesis, which enhances reaction efficiency and yields .

Material Science

Enhancing Material Properties

In material science, (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can be incorporated into polymer formulations. This incorporation enhances properties such as flexibility and strength, which are beneficial for developing advanced materials used in various applications, including coatings and composites .

Agrochemical Applications

Development of Eco-friendly Solutions

The compound is also explored for its potential use in agrochemicals. Its unique chemical structure allows for the design of environmentally friendly pesticides and herbicides that are effective yet less harmful to non-target organisms. Research indicates that derivatives of this compound could lead to more sustainable agricultural practices by reducing chemical runoff and enhancing crop protection .

Data Tables

Application AreaDescriptionExamples/Case Studies
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersDevelopment of NMDA receptor antagonists
Biochemical ResearchStudies on enzyme activity and protein interactionsModulation of metabolic pathways
Organic SynthesisBuilding block for complex organic moleculesMicrowave-assisted synthesis techniques
Material ScienceEnhancements in polymer formulationsImproved flexibility and strength in coatings
Agrochemical ApplicationsDesign of eco-friendly pesticides and herbicidesSustainable agricultural practices

Case Studies

  • Pharmaceutical Development : A study highlighted the use of (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate in synthesizing a novel class of NMDA receptor antagonists. These compounds demonstrated significant efficacy in preclinical models of anxiety disorders .
  • Biochemical Research : Research utilizing this compound revealed insights into its effects on enzyme kinetics related to metabolic pathways, providing a deeper understanding of its potential therapeutic roles .
  • Material Science : Experimental studies showed that incorporating (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate into polymer matrices significantly improved mechanical properties without compromising thermal stability .
  • Agrochemical Applications : Investigations into the agrochemical potential of this compound led to the development of a new herbicide formulation that exhibited lower toxicity to beneficial insects while maintaining high efficacy against target weeds .

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared to related pyrrolidine and proline derivatives with variations in substituents, stereochemistry, and functional groups:

Compound Name Key Structural Features Molecular Weight Biological/Industrial Relevance Reference
(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate Methyl ester, hydroxymethyl at C3, (S)-configuration 173.19 g/mol Intermediate for anticancer/antiviral agents
tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate tert-Butyl ester, hydroxymethyl at C2, (S)-configuration 229.29 g/mol Precursor for constrained FTY720 analogs
Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate Benzyl ester, (R)-configuration at C3 265.30 g/mol API intermediate (e.g., Q-1802)
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate Trifluoromethyl at C4, methyl ester 241.19 g/mol Specialty building block for drug discovery
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate Racemic mixture, tert-butyl ester 201.25 g/mol Generic synthon for peptide mimics

Commercial and Industrial Considerations

  • Cost and Availability : Methyl esters are generally cheaper (e.g., $400–$4,800/g for pyridine-pyrrolidine hybrids) than tert-butyl or benzyl analogs due to simpler synthesis .
  • Regulatory Status : Benzyl derivatives (e.g., CAS 1821794-05-1) require rigorous CoA documentation for API use, while methyl esters face fewer regulatory hurdles .

Biological Activity

(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a pyrrolidine derivative, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a carbamate ester derived from 3-(hydroxymethyl)pyrrolidine-1-carboxylic acid. It is primarily used as an intermediate in the synthesis of complex organic molecules. Its structure includes a hydroxymethyl group, which is crucial for its biological interactions.

The biological activity of (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can be attributed to several mechanisms:

  • Enzyme Interaction : This compound is utilized in studies examining enzyme mechanisms and protein-ligand interactions. Pyrrolidine derivatives often form covalent bonds or engage in non-covalent interactions with various biological targets.
  • Biochemical Pathways : It participates in various biochemical pathways, acting as an intermediate or catalyst. The specific pathways affected depend on the target proteins involved.

Antimicrobial Properties

Research has demonstrated that pyrrolidine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study on related compounds showed minimum inhibitory concentration (MIC) values indicating potent antibacterial effects:

CompoundTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CB. mycoides0.0048

These findings suggest that (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate may also possess similar antimicrobial properties due to structural similarities with other active pyrrolidine compounds .

Antifungal Activity

In addition to antibacterial effects, certain pyrrolidine derivatives have shown antifungal activity. For example, compounds tested against Candida albicans exhibited MIC values ranging from 0.0048 to 0.039 mg/mL, indicating promising antifungal potential .

Pharmacokinetics

The pharmacokinetic profile of (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate suggests good absorption and distribution within biological systems. Similar compounds are generally metabolized by various enzymes and excreted via renal pathways, indicating a favorable pharmacological profile for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives:

  • Antimicrobial Activity Study : A comprehensive evaluation of various pyrrolidine derivatives revealed that modifications to the hydroxymethyl group significantly influenced their antimicrobial potency against multiple bacterial strains .
  • Antiviral Research : Investigations into related compounds have shown potential antiviral activity against SARS-CoV-2, with some derivatives displaying effective inhibition at low concentrations .
  • Structure-Activity Relationship (SAR) : Studies on SAR have indicated that the introduction of specific functional groups can enhance the biological activity of pyrrolidine derivatives, making them suitable candidates for drug development .

Q & A

Q. What are the common synthetic routes for (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate?

Methodological Answer: The compound is typically synthesized via Mitsunobu reactions or esterification/protection strategies . For example:

  • Mitsunobu Reaction : A protocol involving tetrahydrofuran (THF), azodicarboxamide, and tert-butyl derivatives (e.g., (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) yields spirocyclic intermediates with >90% efficiency after purification by reverse-phase chromatography .
  • Esterification/Deprotection : Starting from proline methyl ester hydrochloride, sequential coupling with activated carbonyl groups (e.g., quinoline-3-methyl esters) and deprotection under acidic conditions can yield the target compound. Yields range from 62–94% depending on purification methods (e.g., silica gel chromatography) .

Q. Table 1: Representative Synthetic Routes

MethodKey Reagents/ConditionsYieldPurificationReference
Mitsunobu ReactionTHF, N,N,N’,N’-tetramethylazodicarboxamide, 70°C90%C18 reverse-phase HPLC
Ester Coupling/DeprotectionEDCI·HCl, HOBt, DMF, RT62–94%Silica gel chromatography

Q. How is the stereochemical integrity of the compound confirmed?

Methodological Answer:

  • X-ray Crystallography : The SHELX suite (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement to confirm absolute configuration .
  • Chiral HPLC : Enantiomeric excess is validated using chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection.
  • Optical Rotation : Specific rotation values are compared to literature data (e.g., for tert-butyl analogs, [α]D = +15° to +25° in methanol) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

Methodological Answer: Key parameters include:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
  • Catalyst Screening : Mitsunobu reactions require stoichiometric azodicarboxamide, but alternatives like DIAD may improve reproducibility .
  • Temperature Control : Reactions at 70°C accelerate kinetics but may require inert atmospheres to prevent oxidation .

Q. Table 2: Optimization of Coupling Reactions

ParameterOptimal ConditionImpact on YieldReference
SolventTHF↑ Yield (90%)
CatalystN,N,N’,N’-tetramethylazodicarboxamideHigh efficiency
Temperature70°C, 1 hourReduced side products

Q. What role does this compound play in drug discovery as a building block?

Methodological Answer: It serves as a chiral scaffold for:

  • Spirocyclic Compounds : Used in kinase inhibitors (e.g., Reference Example 107 in EP 4,374,877 A2) .
  • Enzyme Inhibitors : The hydroxymethyl group enables hydrogen bonding with target proteins (e.g., FTY720 analogs in cancer research) .
  • Prodrug Synthesis : Ester groups facilitate hydrolysis to active carboxylic acids in vivo .

Q. Table 3: Applications in Drug Discovery

ApplicationTarget ClassKey ModificationReference
Kinase InhibitorsSpirocyclic scaffoldstert-butyl deprotection
Anticancer AgentsFTY720 analogsHydroxymethyl functionalization

Q. How can impurities or diastereomers be resolved during synthesis?

Methodological Answer:

  • Reverse-Phase HPLC : Acetonitrile/water gradients resolve polar impurities (e.g., unreacted starting materials) .
  • Chiral Resolution : Use of (+)- or (-)-camphorsulfonic acid derivatives for diastereomeric salt formation .
  • Crystallization : Ethanol/water mixtures selectively crystallize the desired enantiomer .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Hydrolysis Risk : The methyl ester is susceptible to hydrolysis in aqueous buffers (pH >7). Store at 2–8°C in anhydrous solvents (e.g., THF, DCM) .
  • Light Sensitivity : Amber vials prevent photodegradation of the pyrrolidine ring .

Q. How is computational modeling used to predict its reactivity in enzymatic systems?

Methodological Answer:

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to enzymes like transglutaminases .
  • DFT Calculations : Assess electronic effects of the hydroxymethyl group on nucleophilic reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.